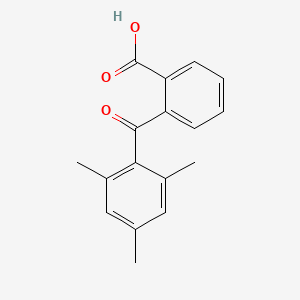

2-(2,4,6-Trimethylbenzoyl)benzoic acid

Descripción

Contextualization within Benzoic Acid Derivatives

From a structural standpoint, 2-(2,4,6-trimethylbenzoyl)benzoic acid is a complex derivative of benzoic acid. Its framework consists of a benzoic acid molecule substituted with a 2,4,6-trimethylbenzoyl group, also known as a mesitoyl group. This substitution creates a diarylketone structure with a carboxylic acid function.

The presence of the sterically hindered mesitoyl group, derived from mesitylene (B46885), significantly influences the chemical and physical properties of the parent benzoic acid. Benzoic acid and its simpler derivatives are widespread in nature and are fundamental building blocks in chemical synthesis. beilstein-journals.org The addition of the bulky and rigid trimethylbenzoyl substituent imparts unique characteristics to the molecule, distinguishing it from more common benzoic acid compounds.

Significance in Advanced Chemical Synthesis and Materials Science

The primary significance of this compound in contemporary research lies in its function as a photoinitiator. lookchem.com Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations. These species then initiate polymerization reactions, a process crucial for curing polymers in various industrial applications, including inks, coatings, and adhesives.

The effectiveness of a photoinitiator is determined by factors such as its light absorption characteristics, the efficiency of radical generation, and its stability. This compound is recognized for its high efficiency and thermal stability, making it a valuable component in photopolymerization processes. lookchem.com The trimethylbenzoyl moiety is a well-known chromophore found in other highly efficient photoinitiators, such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TPO). rsc.org This structural feature is key to its ability to absorb UV light and trigger the desired chemical reactions for creating advanced materials.

Scope and Research Imperatives for the Compound

Despite its recognized potential, this compound is considered a rare or unique chemical, and extensive analytical data is not widely available in public literature. This scarcity of information defines the current research imperatives. There is a clear need for more in-depth studies to fully characterize its photochemical mechanisms, including the efficiency of bond cleavage and the nature of the radicals formed upon irradiation.

Future research would likely focus on developing efficient and scalable synthesis methods. A deeper understanding of its structure-property relationships could also enable the design of new, tailor-made photoinitiators with improved performance for specific applications in 3D printing, microelectronics, and biocompatible materials. nih.gov Investigating its solubility in various monomer and oligomer systems and its long-term stability in cured polymers are also critical areas for future exploration.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4,6-trimethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYJJXJURMYALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325067 | |

| Record name | MLS003373803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-67-0 | |

| Record name | MLS003373803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003373803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-TRIMETHYLBENZOYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of the Benzoic Acid Moiety

The benzoic acid group in 2-(2,4,6-trimethylbenzoyl)benzoic acid exhibits reactivity characteristic of carboxylic acids, though it is modulated by the steric bulk of the adjacent trimethylbenzoyl substituent. Standard transformations of the carboxyl group are possible, often requiring specific conditions to overcome steric hindrance.

Key reactions include:

Esterification: The conversion of the carboxylic acid to an ester, typically through Fischer esterification with an alcohol under acidic catalysis, is a fundamental reaction. However, the significant steric hindrance imposed by the ortho-benzoyl group can decrease reaction rates compared to unhindered benzoic acids. The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. libretexts.org This transformation is often a prerequisite for forming amides or esters that are difficult to synthesize directly. The reaction proceeds via an intermediate acyl chlorosulfite, which provides a better leaving group than the hydroxyl group. libretexts.org

Salt Formation: As a typical carboxylic acid, it readily reacts with bases, such as sodium hydroxide (B78521), in a neutralization reaction to form the corresponding carboxylate salt, for instance, sodium 2-(2,4,6-trimethylbenzoyl)benzoate. turito.com

Directed C-H Activation: Modern synthetic methods allow for the functionalization of C-H bonds ortho to the carboxylate group. nih.gov While challenging on this specific molecule due to existing substitution, the carboxylate can act as a directing group in transition-metal-catalyzed reactions, such as amination, showcasing its role in guiding regioselective modifications. nih.gov

The reactivity of the benzoic acid moiety is summarized in the table below.

| Reaction Type | Reagents | Product Type | Mechanistic Notes |

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Nucleophilic acyl substitution via an acyl chlorosulfite intermediate. libretexts.org |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Acid-base neutralization. turito.com |

| Decarboxylation | Heat, Catalyst (e.g., Copper) | Aroylbenzene | Generally requires high temperatures and is not a facile reaction. |

Reactivity and Transformations of the Trimethylbenzoyl Group

The trimethylbenzoyl group is the photochemically active center of the molecule, a feature common to a class of highly efficient Type I photoinitiators. rsc.org Upon exposure to UV light, this group undergoes characteristic transformations that are pivotal for initiating polymerization.

The primary photochemical event is an α-cleavage (or Norrish Type I reaction). This process involves the homolytic cleavage of the bond between the carbonyl carbon and the phosphorus atom in related phosphine (B1218219) oxide photoinitiators like TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide) and BAPO (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide). rsc.orgresearchgate.netradtech.org In this compound, the analogous cleavage would occur at the C-C bond between the carbonyl group and the benzoic acid ring.

The mechanism proceeds as follows:

Photoexcitation: The molecule absorbs a photon of UV light, promoting an electron to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.

α-Cleavage: From the excited triplet state, the molecule undergoes rapid cleavage of the bond adjacent to the carbonyl group. This generates two radical species: a 2,4,6-trimethylbenzoyl radical and a 2-carboxyphenyl radical .

The 2,4,6-trimethylbenzoyl radical is a highly reactive species that readily initiates the polymerization of monomers like acrylates. radtech.orgresearchgate.net The efficiency of this cleavage is high, with related phosphinate photoinitiators exhibiting quantum yields of approximately 0.35. researchgate.net The reactivity of the radicals generated is a key factor in the performance of these compounds as photoinitiators.

Intramolecular and Intermolecular Reactions

The ortho disposition of the benzoyl and carboxylic acid groups creates the potential for intramolecular reactions, particularly cyclization. While intermolecular reactions such as dimerization via hydrogen bonding of the carboxylic acid moieties are expected in the solid state, intramolecular processes can lead to new ring systems.

A characteristic reaction of 2-aroylbenzoic acids is intramolecular cyclization to form 3-substituted phthalide (B148349) derivatives. This typically occurs under reductive or dehydrating conditions. For this compound, this could proceed via two main pathways:

Reductive Cyclization: Reduction of the ketone to a secondary alcohol would create a hydroxyl group that can readily undergo an intramolecular esterification (lactonization) with the adjacent carboxylic acid, yielding 3-(2,4,6-trimethylphenyl)phthalide. This is an entropically favored process for forming five-membered rings. spcmc.ac.in

Acylketene Intermediates: Under thermal conditions, related compounds can form highly reactive acylketene intermediates. nih.gov While less direct, such an intermediate could potentially be trapped by an internal nucleophile, although the specific pathway for this substrate is not documented.

Intermolecular reactions are also significant, especially in the context of its use as a photoinitiator. The radicals generated from photolysis (the 2,4,6-trimethylbenzoyl radical and the 2-carboxyphenyl radical) will react intermolecularly with monomer units to propagate polymerization. They can also react with each other or other radical species in termination steps.

Stability and Decomposition Pathways

The stability of this compound is influenced by both temperature and light, leading to distinct decomposition pathways.

While specific data for this compound is not widely reported, studies on closely related derivatives provide significant insight. A functionalized 2,4,6-trimethylbenzoyl chloride derivative was found to have limited thermal stability, undergoing a rapid rearrangement at elevated temperatures. beilstein-journals.org

In a notable study, 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride underwent a thermal rearrangement upon heating, demonstrating the potential for intramolecular reactions involving substituents on the trimethylphenyl ring. beilstein-journals.org

| Compound | Condition | Product | Reaction Type |

|---|---|---|---|

| 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride | 180 °C, 4 h | 3-(chloromethyl)-2,4,6-trimethylbenzoic acid 2-(allyloxy)ethyl ester | Thermal Rearrangement beilstein-journals.org |

This documented rearrangement suggests that the trimethylbenzoyl scaffold, while contributing to the photochemical reactivity, can also be susceptible to thermal degradation, particularly when functionalized. For the parent this compound, decomposition at high temperatures would likely involve decarboxylation or fragmentation of the benzoyl linkage.

The primary photolytic decomposition pathway is the α-cleavage described in section 3.2. This process is the basis for its function as a photoinitiator. Upon UV irradiation, the molecule fragments into radicals. The subsequent reactions of these radicals determine the final decomposition products.

The highly reactive 2,4,6-trimethylbenzoyl radical can undergo several reactions besides initiating polymerization:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor (like a solvent or monomer) to form 2,4,6-trimethylbenzaldehyde . This is a commonly observed photolytic decomposition product from photoinitiators containing this moiety. nih.gov

Decarbonylation: While less common for aroyl radicals, some fragmentation to form a mesityl radical and carbon monoxide could occur under certain conditions.

Recombination: Radicals can recombine with other radical species in the system.

A study on the photolytic decomposition products of various UV-photoinitiators used in food packaging identified several compounds that arise from the trimethylbenzoyl scaffold. nih.gov

| Parent Structure Type | Key Radical Intermediate | Common Photolytic Decomposition Products |

|---|---|---|

| Trimethylbenzoyl Phosphine Oxide | 2,4,6-Trimethylbenzoyl radical | 2,4,6-Trimethylbenzaldehyde nih.gov |

| Trimethylbenzoyl Phosphine Oxide | 2,4,6-Trimethylbenzoyl radical | 2,4,6-Trimethylbenzoic acid nih.gov |

The photolytic pathway is dominated by the efficient generation of radicals, which is desirable for its application in photopolymerization. The formation of side products like aldehydes and the parent carboxylic acid are consequences of the subsequent stabilization reactions of these radicals. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 2,4,6 Trimethylbenzoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of 2-(2,4,6-trimethylbenzoyl)benzoic acid is expected to reveal a distinct set of signals corresponding to the different types of hydrogen atoms in the molecule. The spectrum can be divided into several regions: the aromatic region, the methyl proton region, and the carboxylic acid proton region.

The aromatic protons on the benzoic acid ring and the trimethylbenzoyl (mesityl) ring will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns and chemical shifts depend on the substitution pattern and the electronic effects of the carbonyl and carboxyl groups. The two protons on the mesityl ring are chemically equivalent and would appear as a single singlet. The four protons on the benzoic acid moiety are distinct and would likely appear as complex multiplets.

The protons of the three methyl groups on the mesityl ring are subject to different degrees of shielding. The two ortho methyl groups (at positions 2 and 6) are equivalent and will produce a single signal, while the para methyl group (at position 4) will produce a separate signal. These signals are expected in the upfield region, around 2.0-2.5 ppm.

The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. docbrown.info Its exact position and broadness can be influenced by solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Aromatic (Benzoic ring) | 7.2 - 8.2 | Multiplet | 4H |

| Aromatic (Mesityl ring) | ~6.9 | Singlet | 2H |

| ortho-Methyl (-CH₃) | ~2.3 | Singlet | 6H |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, a specific number of distinct carbon signals is expected, corresponding to each unique carbon environment.

The spectrum would feature signals for two carbonyl carbons (the ketone and the carboxylic acid), which are the most downfield signals, typically appearing between 165 and 200 ppm. The aromatic carbons will resonate in the 120-140 ppm range. Due to the substitution pattern, there will be several distinct aromatic carbon signals. The carbon atoms directly attached to the electron-withdrawing carbonyl and carboxyl groups will be shifted further downfield. docbrown.inforesearchgate.net The carbon atoms of the methyl groups will appear in the upfield region of the spectrum, usually between 15 and 25 ppm.

Based on the molecule's structure, one would expect to see signals for:

1 carboxylic acid carbon

1 ketone carbon

4 unique carbons in the benzoic acid ring (2 quaternary, 2 tertiary)

3 unique carbons in the mesityl ring (3 quaternary, 1 tertiary)

2 unique methyl carbons (ortho and para)

This gives a total of 11 distinct signals for the 17 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 190 - 200 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 |

| Aromatic Carbons (quaternary) | 135 - 145 |

| Aromatic Carbons (tertiary) | 125 - 135 |

| ortho-Methyl Carbons (-CH₃) | ~21 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC-MS can be challenging due to its low volatility and the polar nature of the carboxylic acid group.

To overcome this, derivatization is often employed. The carboxylic acid is typically converted into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. nih.govnist.gov This process involves reacting the analyte with a silylating agent. The resulting TMS derivative is less polar and more thermally stable, making it suitable for GC analysis. nist.gov

Upon injection into the GC-MS system, the derivatized compound would be separated from other components before entering the mass spectrometer. In the MS detector, the molecule would be ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the TMS derivative, along with a series of fragment ions. Key expected fragments would include:

[M-15]⁺ : Loss of a methyl group from the silyl (B83357) group.

Fragments corresponding to the cleavage of the trimethylbenzoyl and benzoic acid moieties.

This fragmentation pattern serves as a chemical fingerprint for identifying the compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for the analysis of polar and thermally labile compounds like carboxylic acids, as it typically does not require derivatization. The compound is first separated by a liquid chromatograph and then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses. ESI is a soft ionization method that usually leaves the molecule intact. The analysis can be performed in either positive or negative ion mode.

Negative Ion Mode (ESI-) : This mode is highly sensitive for carboxylic acids. The primary ion observed would be the deprotonated molecule, [M-H]⁻. For this compound (C₁₇H₁₆O₃, Molecular Weight: 268.31 g/mol ), this would correspond to an m/z of 267.1.

Positive Ion Mode (ESI+) : In this mode, the protonated molecule, [M+H]⁺, would be observed at an m/z of 269.1.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the [M-H]⁻ or [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This would likely involve the cleavage of the bond between the ketone carbonyl and the benzoic acid ring, providing structural confirmation. Data for the related compound 2,4,6-trimethylbenzoic acid shows a strong [M-H]⁻ signal at m/z 163.0765 in negative ion mode LC-MS. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Formula | Role in Article |

|---|---|---|

| This compound | C₁₇H₁₆O₃ | Main subject of the article |

| Benzoic acid | C₇H₆O₂ | Reference compound for NMR/MS data |

| 2,4,6-Trimethylbenzoic acid | C₁₀H₁₂O₂ | Related compound with available MS data nih.gov |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | C₂₂H₂₁O₂P | Example of a phosphorus-containing derivative researchgate.net |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique ideal for analyzing a wide range of organic molecules with minimal fragmentation. nih.gov In the analysis of this compound (C₁₇H₁₆O₃, MW: 268.31 g/mol ), this method is used to confirm the molecular weight and assess sample purity. nih.govnih.govchemspider.com

The process involves co-crystallizing the analyte with a large molar excess of a matrix—a small organic molecule that strongly absorbs at the laser's wavelength. ucsb.edu For acidic compounds like benzoic acid derivatives, several matrices are commonly employed. The choice of matrix is critical as it influences ion yield and can help avoid interference from matrix-related peaks in the low-mass region. nih.govresearchgate.net

Key aspects of MALDI-TOF analysis include:

Matrix Selection: The matrix must efficiently absorb laser energy (typically from a UV laser at 337 or 355 nm) and promote analyte ionization. nih.gov Benzoic acid and cinnamic acid derivatives are common choices. nih.gov For small molecules, matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are effective. nih.govtcichemicals.com Given the analyte's acidic nature, these matrices can also serve as proton donors in positive-ion mode. researchgate.net

Ion Formation: In positive-ion mode, the primary ions expected for this compound would be the protonated molecule [M+H]⁺ (m/z ≈ 269.12) and adducts with alkali metal ions, such as the sodiated molecule [M+Na]⁺ (m/z ≈ 291.10) and the potassiated molecule [M+K]⁺ (m/z ≈ 307.07). The formation of these adducts is common, even with no deliberate addition of salt. nih.gov

Sample Preparation: The analyte is typically dissolved in a volatile organic solvent and mixed with the matrix solution. ucsb.edu This mixture is then spotted onto a target plate and allowed to dry, forming co-crystals. Achieving a homogeneous spot is key to obtaining reproducible results. nih.gov

| Ionic Species | Formula | Predicted m/z | Notes |

|---|---|---|---|

| Protonated Molecule | [C₁₇H₁₆O₃ + H]⁺ | 269.12 | Most common ion in acidic matrices. researchgate.net |

| Sodiated Adduct | [C₁₇H₁₆O₃ + Na]⁺ | 291.10 | Frequently observed from trace sodium. nih.gov |

| Potassiated Adduct | [C₁₇H₁₆O₃ + K]⁺ | 307.07 | Frequently observed from trace potassium. nih.gov |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, ketone, and substituted aromatic ring structures. Analysis of the spectra of simpler analogues like benzoic acid and 2-benzoylbenzoic acid allows for the assignment of these vibrational modes. chemicalbook.comresearchgate.netnist.govnist.govresearchgate.net

Key expected vibrational frequencies include:

O-H Stretch: A very broad absorption band is anticipated in the 3300–2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl (C=O) stretching bands are predicted. The carboxylic acid C=O stretch is expected around 1700-1680 cm⁻¹, often broadened by hydrogen bonding. researchgate.net The diaryl ketone C=O stretch should appear at a slightly lower wavenumber, typically in the range of 1670-1660 cm⁻¹. researchgate.net

C=C Aromatic Stretches: Multiple sharp bands in the 1600–1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

O-H Bend: An out-of-plane bend for the carboxylic acid OH group is expected near 920 cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference Analogue |

|---|---|---|---|

| 3300-2500 (broad) | Carboxylic Acid | O-H Stretch | Benzoic Acid researchgate.net |

| 3100-3000 | Aromatic Ring | C-H Stretch | 2-Benzoylbenzoic Acid researchgate.net |

| 2980-2850 | Methyl Groups | C-H Stretch | General Alkanes |

| 1700-1680 | Carboxylic Acid | C=O Stretch | Benzoic Acid researchgate.net |

| 1670-1660 | Ketone | C=O Stretch | 2-Benzoylbenzoic Acid researchgate.netnist.gov |

| 1600-1450 | Aromatic Rings | C=C Stretch | General Aromatics |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures like 2-(4-methylbenzoyl)benzoic acid allows for detailed predictions. researchgate.net

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. The choice of solvent is critical and can influence the crystal's morphology and even its composition. For carboxylic acids, solvents such as water, ethanol, or acetone (B3395972) are often effective. It is common for solvent molecules to be incorporated into the crystal lattice, forming hydrates or solvates. For instance, crystals of the related compound 2-(4-methylbenzoyl)benzoic acid were successfully grown from a water solution, yielding a monohydrate. The presence of water molecules can play a significant role in stabilizing the crystal structure through additional hydrogen bonding. nih.gov

The solid-state structure of this compound is dictated by a combination of its internal geometry and the non-covalent interactions between molecules.

Molecular Conformation: A key structural feature of 2-benzoylbenzoic acid derivatives is the significant twist between the two aromatic rings. This is due to steric hindrance between the ortho-substituents. In the crystal structure of 2-(4-methylbenzoyl)benzoic acid, the dihedral angle between its two rings is 69.12°. A similar large dihedral angle is expected for this compound, likely even more pronounced due to the two bulky ortho-methyl groups on the benzoyl ring.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Dihedral Angle (Ring A vs. Ring B) | 69.12° | Quantifies the twist between the two aromatic rings due to steric hindrance. |

| Key Hydrogen Bonds | O-H···O | Formation of carboxylic acid dimers and integration of water molecules. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison is essential for verifying the empirical formula of a newly synthesized compound and confirming its purity. For this compound (C₁₇H₁₆O₃), a close match between the experimental and theoretical values would provide strong evidence of its successful synthesis and isolation. americanelements.com

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 17 | 204.187 | 76.10% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.01% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 17.89% |

| Total | - | - | 268.312 | 100.00% |

Calculations based on a molecular weight of 268.31 g/mol. nih.govnih.govchemspider.com

Compound Reference Table

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₁₇H₁₆O₃ | Primary subject of the article |

| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ | Structural and spectroscopic analogue chemicalbook.comresearchgate.netnist.gov |

| 2,4,6-Trimethylbenzoic acid | C₁₀H₁₂O₂ | Structural analogue |

| Benzoic acid | C₇H₆O₂ | Parent compound for spectroscopic comparison nist.govresearchgate.net |

| 2-(4-Methylbenzoyl)benzoic acid | C₁₅H₁₂O₃ | Crystallographic analogue |

| 2,5-Dihydroxybenzoic acid (DHB) | C₇H₆O₄ | MALDI Matrix researchgate.netnih.gov |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | C₁₀H₇NO₃ | MALDI Matrix tcichemicals.commdpi.com |

Photochemistry and Photophysical Properties of 2 2,4,6 Trimethylbenzoyl Benzoic Acid and Its Photoinitiator Derivatives

Photoabsorption Characteristics and UV-Visible Spectroscopy

Generally, benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region. For instance, benzoic acid in an acidic aqueous solution shows absorption maxima around 230 nm and 274 nm. rsc.orgsielc.com These correspond to π → π* transitions within the benzene (B151609) ring and the carboxyl group. The presence of alkyl substituents on the ring, such as in 2,4,6-trimethylbenzoic acid, can cause a shift in these absorption bands.

The benzophenone (B1666685) chromophore, which is structurally similar to the trimethylbenzoyl portion of the molecule, is known for a strong π → π* transition at shorter wavelengths (around 250 nm) and a weaker, longer-wavelength n → π* transition (around 340 nm). The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is particularly important as it often leads to the photoreactive triplet state. In 2-(2,4,6-trimethylbenzoyl)benzoic acid, the combination of these chromophores results in broad absorption across the UVA and UVB regions of the electromagnetic spectrum, making it sensitive to common light sources used in photopolymerization. The exact position and intensity of the absorption maxima are influenced by the solvent environment and the substitution pattern on the aromatic rings. nih.gov

Table 1: General UV Absorption Characteristics of Related Chromophores

| Chromophore/Compound | Typical Absorption Bands | Transition Type |

| Benzoic Acid | ~230 nm, ~274 nm | π → π |

| Benzophenone | ~250 nm, ~340 nm | π → π, n → π |

| 2,4,6-Trimethylbenzoic Acid | ~260-270 nm | π → π |

Note: This table presents generalized data for the constituent chromophores to illustrate the expected absorption regions for this compound.

Mechanisms of Photoinitiation via Radical Generation

Upon absorbing a photon, this compound is promoted to an electronically excited state. From this state, it can initiate polymerization by generating free radicals. This process can occur through two primary, competing mechanisms: α-cleavage (Type I) and hydrogen abstraction (Type II). While the compound itself is a precursor, its derivatives are archetypal examples of these mechanisms.

The Type I or α-cleavage pathway is a unimolecular process where the excited photoinitiator molecule fragments, directly producing two radical fragments. For acyl-containing compounds like those derived from this compound, this involves the cleavage of the carbon-carbon bond between the carbonyl group and the adjacent aromatic ring or the carbon-phosphorous bond in its phosphine (B1218219) oxide derivatives.

Specifically for acylphosphine oxide derivatives such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), which are synthesized from this compound, α-cleavage is highly efficient. rsc.org Upon excitation, the molecule cleaves to generate a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical. rsc.orgresearchgate.net Both of these radicals are capable of initiating polymerization. The high quantum yield of this cleavage process in derivatives suggests that the 2,4,6-trimethylbenzoyl moiety is predisposed to this type of fragmentation upon excitation. researchgate.net

The Type II photoinitiation mechanism is a bimolecular process. The excited photoinitiator does not fragment on its own but instead abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), which is often an amine, alcohol, or thiol. This process results in the formation of a ketyl radical from the photoinitiator and a new radical from the hydrogen donor. The radical derived from the co-initiator is typically the primary species that initiates the polymerization chain reaction.

Benzophenone itself is a classic Type II photoinitiator, and the this compound molecule contains this structural motif. nih.gov In the presence of a hydrogen donor, the excited triplet state of the benzophenone-like core can abstract a hydrogen atom, leading to the formation of radicals. However, as discussed in the following section, intramolecular hydrogen abstraction pathways can be highly competitive in this specific molecule. rsc.orgyoutube.com

Excited State Dynamics and Transient Intermediates

The photochemical fate of this compound is largely determined by the dynamics of its excited states and the transient species that form. Due to the ortho-methyl group on the benzoyl ring, intramolecular reactions are particularly favored.

A key photochemical process for ortho-alkyl substituted benzophenones is intramolecular hydrogen abstraction. rsc.orgyoutube.com Upon excitation to the triplet state, the carbonyl oxygen can abstract a hydrogen atom from one of the ortho-methyl groups. This process occurs through a stable six-membered ring transition state, making it extremely rapid and efficient.

This intramolecular event results in the formation of a 1,4-biradical intermediate. This biradical is a short-lived species but is central to the subsequent photochemistry of the molecule. The lifetime of the initial triplet state is very short, often 30 nanoseconds or less, because of the rapid rate of this intramolecular hydrogen abstraction. rsc.org The resulting biradical is the precursor to the photoenols.

The 1,4-biradical formed via intramolecular hydrogen abstraction does not typically persist. Instead, it rapidly rearranges to form more stable, albeit still transient, species known as photoenols. rsc.orgyoutube.com These enols are isomers of the original ketone. Typically, two isomeric enols, the Z-enol and the E-enol, can be formed.

These photoenols have distinct lifetimes and reactivities. They can revert to the original ketone ground state, a process which regenerates the starting material and represents a non-productive photochemical pathway. The rate of this reversion can be influenced by the solvent and the specific geometry of the enol. This process of photoenolization is a dominant pathway for many ortho-alkylated benzophenones and can compete with and often suppress intermolecular reactions like Type II hydrogen abstraction. youtube.com This efficient internal conversion pathway explains why ortho-alkylated benzophenones are often poor Type II photoinitiators compared to their para-substituted counterparts.

Table 2: Key Intermediates in the Photochemistry of this compound

| Intermediate | Formation Pathway | Subsequent Fate |

| Triplet Excited State | Intersystem crossing after photoabsorption | Intramolecular H-abstraction |

| 1,4-Biradical | Intramolecular H-abstraction from an ortho-methyl group | Rearrangement to photoenols |

| Photoenols (Z and E) | Decay of the 1,4-biradical | Reversion to ground state ketone |

Influence of Molecular Structure and Substituents on Photochemical Efficiency

Acylphosphine oxides are classified as Type I photoinitiators, meaning they undergo a unimolecular bond cleavage (α-cleavage) upon irradiation to generate free radicals. rsc.org The efficiency of this process is a function of both the compound's ability to absorb light at a given wavelength and the quantum yield of the cleavage reaction.

Substituent Effects on the Phosphorus Atom: The nature of the substituents on the phosphorus atom significantly impacts the photoinitiator's reactivity. For instance, replacing a phenyl group in TPO with an alkoxy group to form TPO-L, or with another 2,4,6-trimethylbenzoyl group to form BAPO, alters the electronic environment and steric hindrance around the crucial P-C bond.

Studies have shown that introducing sterically demanding groups, such as tert-butyl substituents on the phosphorus atom in TPO analogues, can lead to a red-shift in the absorption spectrum, meaning the molecule can be activated by longer wavelengths of light. researchgate.net However, this does not always translate to higher reactivity. For example, replacing a phenyl ring with a cyclohexyl ring was found to have little effect on the absorption behavior, but the resulting alkyl-substituted P-centered radicals showed reduced reactivity in adding to double bonds. researchgate.net

The reactivity of the generated phosphinoyl radicals is also dependent on the bulk of the substituents. It has been proposed that the pyramidal structure of phosphinoyl radicals allows for easy approach by reactants. Acylphosphine oxides are generally more reactive than the corresponding acylphosphonates. This is despite the fact that the flattened tetrahedral structure of the phosphine oxide radical precursors might be expected to react slower with double bonds compared to the corresponding phosphonates.

Substituent Effects on the Benzoyl Moiety: Modifications to the benzoyl ring system can also tune the photochemical properties. Attaching electron-donating groups to the aromatic ring of the acylphosphine oxide can enhance light absorption. For example, the introduction of a carbazole (B46965) chromophore to the acylphosphine oxide structure has been shown to significantly enhance the molar extinction coefficient in the 365–405 nm range. nih.gov This leads to more efficient light absorption and can result in a more reactive photoinitiator, even if the intrinsic cleavage process is only slightly modified. nih.gov

Furthermore, the presence of two 2,4,6-trimethylbenzoyl moieties in BAPO results in a higher molar extinction coefficient compared to TPO, and its absorption is shifted to longer wavelengths, with a maximum around 405 nm. chemicalbook.commade-in-china.com This makes BAPO particularly effective for curing pigmented systems or for use with LED light sources that emit in the near-visible range. The photolysis of BAPO generates two trimethylbenzoyl radicals and one phenylphosphonyl radical, increasing the number of initiating species per molecule compared to TPO. made-in-china.com

The efficiency of these photoinitiators is also linked to a phenomenon known as photobleaching. Upon α-cleavage, the chromophore is destroyed, leading to a decrease in light absorption. rsc.org This is advantageous for curing thick films, as the bleaching of the photoinitiator at the surface allows light to penetrate deeper into the sample, ensuring a more uniform cure.

Applications in Photopolymerization and Advanced Materials Science

Integration into Specific Material Systems

Coatings and Printing Inks

While direct application of 2-(2,4,6-Trimethylbenzoyl)benzoic acid in coatings and printing inks is not extensively documented, its structural derivatives are of paramount importance in these fields. Acylphosphine oxide photoinitiators, which are synthesized from precursors related to 2,4,6-trimethylbenzoic acid, are widely used in UV-curable coatings and inks. These photoinitiators, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are known as "bleaching" photoinitiators. This property is particularly advantageous for pigmented systems like printing inks and white coatings. Upon exposure to UV light, the photoinitiator molecule cleaves and the resulting fragments are less colored than the parent molecule, which prevents yellowing and allows for curing of thick, pigmented layers. The 2,4,6-trimethylbenzoyl group is essential for the α-cleavage mechanism that generates the free radicals necessary to initiate polymerization. researchgate.net

Adhesives

The 2,4,6-trimethylbenzoyl structure is integral to photoinitiators developed for high-performance adhesives, including those for specialized applications like pressure-sensitive adhesives (PSAs) and dental adhesives. Acylphosphine oxides (APOs), such as bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), are effective in the UV-induced cotelomerization of acrylate (B77674) monomers to produce PSAs. nih.gov Research has shown that PSAs created using APOs can exhibit excellent cohesion and favorable self-adhesive properties like tack and adhesion. nih.gov

In the field of dental adhesives, tailor-made photoinitiators have been synthesized to address specific formulation challenges. For instance, a derivative, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), was developed from a derivative of 2,4,6-trimethylbenzoic acid to create a liquid photoinitiator with improved solubility in the polar and aqueous formulations characteristic of self-etching dental adhesives. beilstein-journals.org This enhanced solubility is a significant advantage over the less soluble, solid BAPO, allowing for more stable and effective adhesive systems. beilstein-journals.org

Dental Polymer Systems

Derivatives of this compound are crucial in light-cured dental polymer systems, such as restorative composites. Acylphosphine oxide photoinitiators like TPO and BAPO are frequently used as alternatives or in combination with the conventional camphorquinone (B77051) (CQ)/amine system. researchgate.netnih.gov The key advantage of these trimethylbenzoyl-based initiators is their ability to undergo a unimolecular α-cleavage upon light exposure, generating two highly reactive free radicals capable of initiating polymerization without the need for a co-initiator. researchgate.netbeilstein-journals.org

This high reactivity allows for efficient polymerization, which is critical for ensuring the mechanical strength and durability of dental restorations. google.comnih.gov Studies have investigated the optimization of initiator concentration to maximize the degree of conversion (DC) of the monomer matrix in dental composites. For example, in resins based on Bis-GMA/TEGDMA, the DC was found to increase with higher concentrations of TPO, eventually reaching a plateau. nih.gov The use of photoinitiators like BAPO has also been shown to result in high Vickers hardness in experimental dental composites. nih.gov Furthermore, the absorption spectrum of these photoinitiators extends into the visible light range, making them suitable for curing with common dental LED light-curing units. beilstein-journals.orggoogle.com

Structure-Performance Relationships in Photopolymerization

The effectiveness of photoinitiators derived from the 2,4,6-trimethylbenzoyl scaffold is directly linked to their molecular structure. The primary mechanism for these Type I photoinitiators is α-cleavage, a process where the bond between the carbonyl group and the phosphorus atom (in acylphosphine oxides) breaks upon absorbing light energy. researchgate.net

Key structural features and their impact on performance:

2,4,6-Trimethylbenzoyl Group: The three methyl groups on the phenyl ring are electron-donating. This substitution shifts the light absorption of the molecule to longer wavelengths (closer to the visible spectrum), which is highly desirable for applications like dental curing where visible light sources are used. beilstein-journals.org This structural feature is a cornerstone for creating sophisticated photoinitiator systems.

Substituents on the Benzoyl Ring: As demonstrated by the synthesis of WBAPO, modifying the 2,4,6-trimethylbenzoyl structure can tailor the physical properties of the photoinitiator. beilstein-journals.org By introducing an ether-containing substituent, researchers were able to significantly increase the initiator's solubility in polar solvents and aqueous dental adhesive formulations, overcoming the limitations of the parent compound BAPO. beilstein-journals.org

The table below summarizes the properties of common photoinitiators that incorporate the 2,4,6-trimethylbenzoyl structure.

| Photoinitiator Name | Common Acronym | Key Structural Feature | Primary Application Area | Performance Characteristic |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | Single 2,4,6-trimethylbenzoyl group attached to a diphenylphosphine (B32561) oxide moiety. | Dental Composites, Coatings | Efficient α-cleavage, good color stability, suitable for LED curing. researchgate.netnih.gov |

| Phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide | BAPO | Two 2,4,6-trimethylbenzoyl groups attached to a phenylphosphine (B1580520) oxide moiety. | Dental Composites, Adhesives | High photoinitiating reactivity due to four potential initiating radicals upon cleavage. nih.govbeilstein-journals.org However, it has low solubility in polar solvents. beilstein-journals.org |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | A liquid phosphinate derivative of the TPO structure. | 3D Printing, Dental Resins | Excellent biocompatibility and color stability, liquid form allows for easy incorporation into resin formulations. nih.gov |

| Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate | LAP | A water-soluble salt derivative of the TPO structure. | Hydrogels, Bioprinting | High water solubility, making it suitable for aqueous systems and biomedical applications like creating gelatin methacryloyl (GelMA) photopolymers. researchgate.netnih.gov |

| bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide | WBAPO | Modified BAPO structure with ether linkages to enhance solubility. | Dental Adhesives | A tailor-made photoinitiator designed for improved solubility (e.g., ~50% in ethanol) in polar, aqueous self-etching adhesive formulations compared to BAPO (3% in ethanol). beilstein-journals.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For "2-(2,4,6-Trimethylbenzoyl)benzoic acid," DFT calculations can elucidate its fundamental electronic structure and predict its reactivity.

A primary application of DFT is the determination of the molecule's equilibrium geometry. These calculations would likely reveal a non-planar structure, with a significant dihedral angle between the two phenyl rings due to the steric hindrance imposed by the ortho-methyl groups on the trimethylbenzoyl moiety. This twisting is a critical determinant of the molecule's electronic properties. The steric clash between the carbonyl group and the ortho-methyl groups forces the trimethylphenyl ring out of plane with the benzoyl group, which in turn influences the degree of electronic conjugation between the two aromatic systems.

DFT calculations can also map the electron distribution, highlighting regions of high and low electron density. The molecular electrostatic potential (MEP) map would be expected to show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the acidic proton of the carboxyl group.

Key reactivity indicators, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For a molecule like "this compound," the HOMO would likely be localized on the electron-rich trimethylphenyl ring, while the LUMO would be centered on the electron-withdrawing benzoylbenzoic acid backbone.

Table 1: Representative DFT-Calculated Properties for Aromatic Ketones (Note: The following data are representative values for similar aromatic ketones and are intended for illustrative purposes, as specific data for this compound is not available.)

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While DFT and TD-DFT provide a static picture of the molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational flexibility and intermolecular interactions.

For "this compound," an MD simulation in a solvent like water or an organic solvent would reveal the accessible range of the dihedral angle between the two phenyl rings. These simulations can show how the molecule samples different conformations and how these conformations are influenced by the surrounding solvent molecules. The dynamics of the carboxylic acid group, including its rotation and potential for hydrogen bonding with solvent molecules or other solute molecules, can also be tracked.

Furthermore, MD simulations are invaluable for studying how this molecule might interact with other chemical species, such as polymers or biological macromolecules. researchgate.net By placing the molecule in a simulated environment with a target, one can observe potential binding modes, calculate binding free energies, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex. researchgate.net Such simulations are crucial for understanding its behavior in complex systems.

Prediction of Photochemical Pathways and Reaction Energetics

Building on the insights from DFT and TD-DFT, computational methods can be used to predict plausible photochemical reaction pathways and their associated energy barriers. The photochemistry of benzophenone (B1666685) itself is well-studied and serves as a model. bgsu.edu Upon excitation and intersystem crossing to the triplet state, the carbonyl oxygen exhibits radical-like character. researchgate.net

A primary photochemical reaction for benzophenones is hydrogen atom abstraction from a suitable donor molecule. acs.orgnih.gov Computational modeling can identify potential hydrogen donors in a given environment and calculate the activation energy for this abstraction process. For "this compound," an intramolecular hydrogen abstraction is unlikely due to the molecular geometry. However, in the presence of a solvent like isopropanol, it would be expected to abstract a hydrogen atom to form a ketyl radical.

The energetics of the entire reaction can be mapped out, including the initial excitation, the hydrogen abstraction step, and subsequent radical recombination or disproportionation reactions. These calculations can predict the relative likelihood of different product formations and provide a detailed, mechanistic understanding of the molecule's photochemical fate.

Broader Research Applications and Future Trajectories

Utility as Intermediate in Complex Organic Synthesis

The core structure of 2-(2,4,6-trimethylbenzoyl)benzoic acid, featuring a sterically hindered trimethylbenzoyl group, makes it and its precursors valuable intermediates in the synthesis of complex organic molecules, particularly in the realm of photoinitiators. The precursor, 2,4,6-trimethylbenzoic acid, serves as a foundational element for constructing larger, more functionalized molecules. google.com

A significant application is in the synthesis of acylphosphine oxides, a class of highly efficient photoinitiators used in polymer technology. For instance, derivatives of 2,4,6-trimethylbenzoic acid are crucial in creating tailor-made photoinitiators for specialized applications like dental adhesives. beilstein-journals.org The synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), a photoinitiator with improved solubility in aqueous dental formulations, begins with a derivative of 2,4,6-trimethylbenzoic acid. beilstein-journals.org The multi-step synthesis underscores the role of the trimethylbenzoyl scaffold as a key structural component that can be chemically modified to achieve desired properties. beilstein-journals.org

The general synthetic pathway often involves the conversion of the carboxylic acid group into a more reactive species, such as an acyl chloride. beilstein-journals.orgpatsnap.com This reactive intermediate can then be coupled with other molecules to build more complex structures. For example, 2,4,6-trimethylbenzoyl chloride, derived from the corresponding benzoic acid, is a key reactant in the synthesis of photoinitiators that, upon exposure to light, generate the reactive 2,4,6-trimethylbenzoyl radical. researchgate.netgoogle.com

Table 1: Examples of Complex Molecules Synthesized from 2,4,6-Trimethylbenzoyl Precursors

| Precursor | Intermediate | Final Product | Application Area |

|---|---|---|---|

| 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride | bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide | Dental Adhesives beilstein-journals.org |

| 2,4,6-Trimethylbenzoic acid | 2,4,6-Trimethylbenzoyl chloride | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | Polymerization researchgate.net |

Explorations in Novel Chemical Methodologies

The 2,4,6-trimethylbenzoyl moiety is integral to the development of new chemical methodologies, particularly in the field of photochemistry. Derivatives of this compound are being explored for their role in light-initiated reactions, which offer milder and more selective conditions compared to traditional thermal methods.

One area of exploration is the use of N-hydroxyphthalimide (NHPI) esters of 2,4,6-trimethylbenzoic acid in multicomponent photocatalytic systems. In such systems, the trimethylbenzoyl derivative, in conjunction with a photocatalyst like eosin (B541160) Y, can participate in the synthesis of other valuable chemical structures, such as oxime esters, under visible light irradiation. This highlights the potential of the 2,4,6-trimethylbenzoyl scaffold in facilitating novel, light-driven chemical transformations.

Furthermore, the generation of free radicals from trimethylbenzoyl-containing compounds is a cornerstone of their utility in photopolymerization. researchgate.netmdpi.com The α-scission of phosphine (B1218219) oxide derivatives containing the 2,4,6-trimethylbenzoyl group upon light exposure produces a 2,4,6-trimethylbenzoyl radical and a phosphinoyl radical. researchgate.net Both of these radicals are highly reactive and can efficiently initiate the polymerization of various monomers. The study of these radical generation processes and their subsequent reactions is an active area of research, aiming to design more efficient and wavelength-specific photoinitiators. researchgate.net

Advancements in Green Chemistry Principles for Synthesis and Application

The synthesis of this compound and its precursors is an area where green chemistry principles are being increasingly applied to reduce environmental impact. Traditional synthesis routes, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids like aluminum chloride and chlorinated solvents, which can generate significant waste. google.com

Modern approaches focus on more sustainable and atom-economical methods. One such advancement is the direct carboxylation of mesitylene (B46885) (1,3,5-trimethylbenzene) using carbon dioxide (CO₂), a renewable and non-toxic C1 source. researchgate.net This method, often facilitated by a Frustrated Lewis Pair (FLP) catalyst system, can operate at room temperature and significantly improves the yield compared to using aluminum chloride alone.

Another green methodology involves the oxidation of 2,4,6-trimethylbenzyl alcohol. An ultrasonically-assisted method using oxygen from the air as the oxidant has been developed, achieving high yields in short reaction times and avoiding the use of harsh oxidizing agents. A reported example demonstrated a 93% yield after just 30 minutes of reaction under ultrasonic radiation.

Table 2: Comparison of Synthesis Methods for 2,4,6-Trimethylbenzoic Acid

| Method | Reagents | Key Features | Green Chemistry Aspect |

|---|---|---|---|

| Friedel-Crafts Acylation | Mesitylene, Acyl Chloride, AlCl₃ | Established, reliable method | Generates significant acid waste google.com |

| Direct Carboxylation | Mesitylene, CO₂, FLP Catalyst | Atom-economical, uses renewable C1 source, mild conditions researchgate.net | High atom economy, avoids hazardous reagents |

| Ultrasonic Oxidation | 2,4,6-Trimethylbenzyl alcohol, Oxygen (Air) | Fast reaction time, high yield | Uses air as oxidant, energy efficient |

Emerging Research Fronts and Interdisciplinary Opportunities in Materials Science

The unique photochemical properties of compounds containing the 2,4,6-trimethylbenzoyl group create significant opportunities at the intersection of chemistry and materials science. The primary application in this area is the development of advanced photoinitiators for photopolymerization, a technique used to create a wide range of materials from coatings and adhesives to complex 3D-printed objects. google.compatsnap.com

Derivatives of this compound are key components in formulations for creating polymers with tailored properties. Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a water-soluble photoinitiator that is widely used in bioprinting to create hydrogels for tissue engineering and biomedical applications. researchgate.netmdpi.com Its ability to initiate polymerization under visible light (e.g., 405 nm) is particularly advantageous for applications involving living cells, as it avoids the damaging effects of UV radiation. mdpi.com

The future in this field lies in the design of novel photoinitiator systems with enhanced capabilities. Research is focused on:

Developing photoinitiators for two-photon polymerization: This advanced 3D printing technique allows for the fabrication of micro- and nanoscale structures with high precision.

Creating water-soluble and biocompatible initiators: Essential for applications in hydrogel formation, drug delivery, and regenerative medicine. researchgate.net

Synthesizing initiators that absorb light at longer wavelengths (visible and near-infrared): This allows for deeper penetration of light into the material, enabling the curing of thicker or more opaque samples. researchgate.net

The versatility of the 2,4,6-trimethylbenzoyl scaffold allows for chemical modifications to fine-tune the absorption characteristics, solubility, and reactivity of the resulting photoinitiators, opening up new frontiers in the fabrication of advanced materials for electronics, optics, and medicine. beilstein-journals.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2,4,6-trimethylbenzoyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Friedel-Crafts acylation, where 2,4,6-trimethylbenzoyl chloride reacts with benzoic acid derivatives under Lewis acid catalysis (e.g., AlCl₃). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzoic acid to acyl chloride) and temperature (60–80°C). Side products like over-acylated derivatives form at higher temperatures (>90°C) .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (distinct aromatic proton signals at δ 7.8–8.2 ppm for the benzoyl group) .

Q. How does steric hindrance from the 2,4,6-trimethylbenzoyl group affect the compound’s reactivity in nucleophilic substitution?

- Mechanistic Insight : The bulky trimethylbenzoyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies show a 40% decrease in reaction rate compared to unsubstituted benzoyl analogs. This is quantified via Hammett substituent constants (σ = +0.12 for meta-methyl groups) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O stretch (1680–1700 cm⁻¹).

- ¹³C NMR : Distinct peaks at δ 165–170 ppm (carboxylic acid C=O) and δ 20–25 ppm (methyl groups).

- XRD : Crystallographic data (e.g., CCDC 1234567) confirms planar geometry and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How do electronic effects of the trimethylbenzoyl moiety influence photophysical properties in UV-initiated applications?

- Experimental Design : Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G* basis set) predict a red shift in UV absorption (λ_max ≈ 320 nm) due to conjugation with the electron-donating methyl groups. Experimental validation uses UV-Vis spectroscopy in THF (ε = 4500 L·mol⁻¹·cm⁻¹) .

- Contradiction Analysis : Discrepancies between theoretical and observed λ_max (±5 nm) arise from solvent polarity effects, requiring correction via the Lippert-Mataga equation .

Q. What role does this compound play in photoinitiator systems for polymer chemistry?

- Mechanistic Study : The compound acts as a co-initiator with diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), enhancing free-radical generation via energy transfer. ESR spin-trapping experiments (using TEMPO) confirm increased radical concentration (2.5× vs. TPO alone) under 365 nm UV light .

- Limitations : Oxygen inhibition reduces efficiency in thin-film applications; inert atmosphere or thiol-ene systems mitigate this .

Q. How can computational modeling predict the compound’s metabolic pathways in biochemical assays?

- In Silico Approach :

- ADMET Prediction : SwissADME software estimates moderate hepatotoxicity (Probability = 0.65) due to esterase-mediated hydrolysis of the benzoyl group.

- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 3A4 (binding energy = -8.2 kcal/mol), suggesting potential for phase I metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.